molecular formula C13H9ClFN3 B4388958 1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole

1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole

Cat. No.: B4388958
M. Wt: 261.68 g/mol
InChI Key: MXRCQHTZDQDMQU-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the benzotriazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,2,3-benzotriazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The benzotriazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the benzotriazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce benzotriazole N-oxides.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the formulation of corrosion inhibitors, UV stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, enzymes, or receptors, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-1H-1,2,3-benzotriazole
  • 1-(2-fluorobenzyl)-1H-1,2,3-benzotriazole
  • 1-(2-bromobenzyl)-1H-1,2,3-benzotriazole

Uniqueness

1-(2-chloro-6-fluorobenzyl)-1H-benzotriazole is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for various applications. The combination of these substituents can enhance the compound’s reactivity, stability, and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-10-4-3-5-11(15)9(10)8-18-13-7-2-1-6-12(13)16-17-18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRCQHTZDQDMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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